2,2',4-Trichlorodiphenyl ether

Description

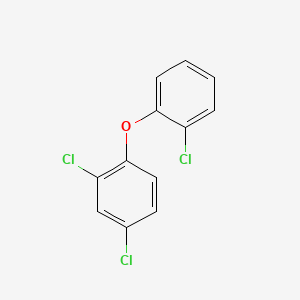

2,2',4-Trichlorodiphenyl ether (CAS: 59030-21-3), also designated as PCDE-17, is a polychlorinated diphenyl ether (PCDE) with the molecular formula C₁₂H₇Cl₃O . It is structurally characterized by chlorine substitutions at the 2, 2', and 4 positions on the two phenyl rings. This compound is primarily used as an intermediate in synthesizing antimicrobial agents, such as Triclosan (2-hydroxy-2',4,4'-trichlorodiphenyl ether), a broad-spectrum antibacterial agent .

Properties

CAS No. |

68914-97-6 |

|---|---|

Molecular Formula |

C12H7Cl3O |

Molecular Weight |

273.5 g/mol |

IUPAC Name |

2,4-dichloro-1-(2-chlorophenoxy)benzene |

InChI |

InChI=1S/C12H7Cl3O/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H |

InChI Key |

YXMNUPKWUMIZAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 2,2’,4-Trichlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .

Chemical Reactions Analysis

Types of Reactions: 2,2’,4-Trichlorodiphenyl ether can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenols, while reduction can produce alcohols .

Scientific Research Applications

2,2’,4-Trichlorodiphenyl ether has various applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a solvent in chemical reactions.

Biology: It is studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Research is ongoing to explore its potential therapeutic applications and toxicological effects.

Industry: It is used in the production of various industrial products, including plastics and resins.

Mechanism of Action

The mechanism of action of 2,2’,4-Trichlorodiphenyl ether involves its interaction with molecular targets and pathways in biological systems. It is known to act as an endocrine disruptor, interfering with hormone functions. This can lead to various physiological and developmental effects, including alterations in thyroid hormone levels and reproductive health .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Chlorinated Diphenyl Ethers

Ether (PCDE-17) vs. 2,4,4'-Trichlorodiphenyl Ether (PCDE-28)

- Structural Differences : PCDE-28 (CAS: 59030-21-3) has chlorines at positions 2, 4, and 4' , whereas PCDE-17 has chlorines at 2, 2', and 3.

3,3',4-Trichlorodiphenyl Ether (PCDE-35) and 3,4,4'-Trichlorodiphenyl Ether (PCDE-37)

- Key Differences :

- Hcp Values : PCDE-35 (2.2×10⁻¹) and PCDE-37 (1.6×10⁻¹) have lower volatility than PCDE-17, likely due to increased chlorine substitution on adjacent positions, enhancing molecular weight and polarity .

- Bioaccumulation : Symmetrical substitution patterns (e.g., 3,4,4') in PCDE-37 may mimic dioxin-like planar structures, increasing binding affinity to biological receptors .

Brominated Analogues: PBDEs

2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47)

- Structural Comparison : BDE-47 replaces chlorine with bromine at positions 2, 2', 4, and 4' .

- Physicochemical Properties :

- Molecular Weight : BDE-47 (MW: 485.79 g/mol) is heavier than PCDE-17 (MW: 277.54 g/mol), reducing volatility and increasing persistence .

- Toxicity : BDE-47 exhibits endocrine-disrupting effects via thyroid hormone interference, whereas PCDE-17’s toxicity is less documented but hypothesized to involve similar pathways .

2,2',4-Tribromodiphenyl Ether (BDE-17)

Functional Derivatives: Triclosan

2-Hydroxy-2',4,4'-Trichlorodiphenyl Ether (Triclosan)

- Structural Relationship : Triclosan (CAS: 3380-34-5) is a hydroxylated derivative of PCDE-28, synthesized via transesterification of 2-acetoxy-2',4,4'-trichlorodiphenyl ether .

- Application Differences : While PCDE-17 is an intermediate, Triclosan is a final product with widespread use in consumer products, leading to higher environmental detection rates .

Data Table: Comparative Properties of Selected Diphenyl Ethers

Research Findings and Implications

- Environmental Persistence : PCDEs exhibit moderate to high persistence, with half-lives influenced by substitution patterns. For example, PCDE-17’s Hcp suggests higher atmospheric mobility compared to PCDE-35 .

- Toxicity Mechanisms : Chlorinated and brominated diphenyl ethers may disrupt cellular signaling pathways via aryl hydrocarbon receptor (AhR) binding, though brominated analogues like BDE-47 show stronger evidence of neurotoxicity .

- Synthetic Pathways: Ullmann Ether Synthesis is a common method for preparing chlorinated diphenyl ethers, emphasizing the role of copper catalysis in coupling halogenated phenols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.